molecular formula C7H12O3 B13304687 3-(2-Hydroxyethyl)oxolane-3-carbaldehyde

3-(2-Hydroxyethyl)oxolane-3-carbaldehyde

Cat. No.: B13304687
M. Wt: 144.17 g/mol
InChI Key: SBWDDBFPWZALLF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)oxolane-3-carbaldehyde typically involves the reaction of oxirane with an aldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the ring-opening of the oxirane and subsequent formation of the oxolane ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)oxolane-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary or secondary alcohols.

    Substitution: Ethers or esters.

Scientific Research Applications

3-(2-Hydroxyethyl)oxolane-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)oxolane-3-carbaldehyde involves its reactivity with various biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Hydroxyethyl)oxolane-2-carbaldehyde
  • 3-(2-Hydroxyethyl)oxolane-4-carbaldehyde
  • 3-(2-Hydroxyethyl)oxolane-5-carbaldehyde

Uniqueness

3-(2-Hydroxyethyl)oxolane-3-carbaldehyde is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to its isomers. This uniqueness makes it particularly valuable in applications requiring precise chemical behavior.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

3-(2-hydroxyethyl)oxolane-3-carbaldehyde

InChI

InChI=1S/C7H12O3/c8-3-1-7(5-9)2-4-10-6-7/h5,8H,1-4,6H2

InChI Key

SBWDDBFPWZALLF-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(CCO)C=O

Origin of Product

United States

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